Cas no 2649079-08-1 (2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid)

2-{4-Chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid is a specialized protected amino acid derivative, primarily utilized in peptide synthesis. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring selective deprotection under mild basic conditions, and a chloro-substituted phenylformamido moiety, which enhances its utility in constructing modified peptide backbones. The 2-methylbutanoic acid segment introduces steric hindrance, promoting controlled coupling reactions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard protocols ensure high-purity intermediates. Its design facilitates efficient incorporation into complex peptide sequences, making it a preferred choice for researchers working with structurally demanding or pharmacologically active peptides.
2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid structure
2649079-08-1 structure
Product name:2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid
CAS No:2649079-08-1
MF:C27H25ClN2O5
MW:492.950806379318
CID:6437973
PubChem ID:165541603

2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid
    • EN300-1482689
    • 2649079-08-1
    • 2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylbutanoic acid
    • Inchi: 1S/C27H25ClN2O5/c1-3-27(2,25(32)33)30-24(31)16-12-13-22(28)23(14-16)29-26(34)35-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-14,21H,3,15H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)
    • InChI Key: GAMZXLQBASZBAR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C(=O)O)(C)CC)=O

Computed Properties

  • Exact Mass: 492.1451996g/mol
  • Monoisotopic Mass: 492.1451996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 772
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 105Ų

2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1482689-1000mg
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylbutanoic acid
2649079-08-1
1000mg
$3368.0 2023-09-28
Enamine
EN300-1482689-50mg
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylbutanoic acid
2649079-08-1
50mg
$2829.0 2023-09-28
Enamine
EN300-1482689-5000mg
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylbutanoic acid
2649079-08-1
5000mg
$9769.0 2023-09-28
Enamine
EN300-1482689-250mg
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylbutanoic acid
2649079-08-1
250mg
$3099.0 2023-09-28
Enamine
EN300-1482689-100mg
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylbutanoic acid
2649079-08-1
100mg
$2963.0 2023-09-28
Enamine
EN300-1482689-1.0g
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylbutanoic acid
2649079-08-1
1g
$0.0 2023-06-06
Enamine
EN300-1482689-10000mg
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylbutanoic acid
2649079-08-1
10000mg
$14487.0 2023-09-28
Enamine
EN300-1482689-500mg
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylbutanoic acid
2649079-08-1
500mg
$3233.0 2023-09-28
Enamine
EN300-1482689-2500mg
2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylbutanoic acid
2649079-08-1
2500mg
$6602.0 2023-09-28

Additional information on 2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid

Introduction to 2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic Acid (CAS No. 2649079-08-1)

2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2649079-08-1, belongs to a class of molecules that exhibit promising properties for drug development. The intricate molecular architecture of this compound, featuring a 4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido moiety and a 2-methylbutanoic acid side chain, suggests a multifaceted role in biological interactions.

The fluoren-9-ylmethoxycarbonyl group is particularly noteworthy, as it is often incorporated into pharmaceuticals to enhance stability and bioavailability. This moiety contributes to the compound's overall solubility and metabolic profile, making it an attractive candidate for further investigation. The presence of the 4-chloro substituent further modulates the electronic properties of the molecule, potentially influencing its binding affinity to biological targets.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific enzymatic pathways involved in disease progression. The phenylformamido group in this compound is known to interact with various enzymes, making it a valuable scaffold for drug design. Researchers have been exploring its potential applications in treating conditions such as cancer, inflammation, and neurodegenerative diseases. The combination of these structural elements suggests that this compound may possess inhibitory activity against key enzymes implicated in these disorders.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases. The 4-chloro-3-(aminophenylformamido) moiety is particularly relevant here, as it has been shown to interact with the ATP-binding site of kinases, thereby blocking their activity. This mechanism of action makes this compound a promising candidate for developing targeted therapies against kinases overexpressed in cancer cells.

Furthermore, the fluoren-9-ylmethoxycarbonyl group not only enhances the stability of the molecule but also serves as a handle for further chemical modifications. This allows researchers to fine-tune the properties of the compound, such as its solubility and bioavailability, making it more suitable for clinical applications. The 2-methylbutanoic acid side chain adds another layer of complexity, potentially influencing the compound's pharmacokinetic profile and interactions with biological membranes.

Recent studies have begun to elucidate the pharmacological properties of this compound using both computational modeling and experimental techniques. Computational studies have shown that the molecule can bind effectively to kinase active sites, with predicted binding affinities that are competitive with existing kinase inhibitors. Experimental validation through enzyme inhibition assays has confirmed these findings, demonstrating that this compound can indeed inhibit kinase activity in vitro.

The synthesis of this compound presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce high-purity samples suitable for biological testing. Researchers have employed multi-step synthetic routes that involve protecting group strategies and transition metal-catalyzed reactions to construct the desired molecular framework efficiently. These synthetic methodologies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical development.

Beyond its potential as a kinase inhibitor, this compound has also shown promise in other therapeutic areas. For instance, preliminary studies suggest that it may have anti-inflammatory effects by modulating cytokine production pathways. The ability of this molecule to interact with multiple biological targets underscores its versatility as a drug candidate.

The development of novel pharmaceuticals is often hindered by issues related to drug resistance and off-target effects. However, the unique structural features of this compound may mitigate these concerns by providing selective binding interactions with target enzymes. This selectivity is crucial for minimizing side effects and improving patient outcomes.

In conclusion, 2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid (CAS No. 2649079-08-1) is a promising candidate for further pharmaceutical development. Its complex molecular architecture and potential biological activities make it an attractive molecule for targeting various diseases, particularly cancer and inflammatory disorders. Ongoing research efforts are focused on optimizing its synthetic routes, validating its pharmacological properties through preclinical studies, and ultimately translating these findings into clinical applications.

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